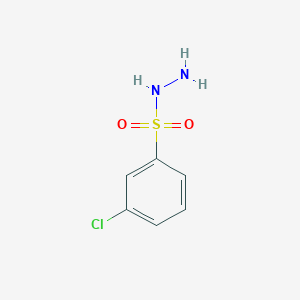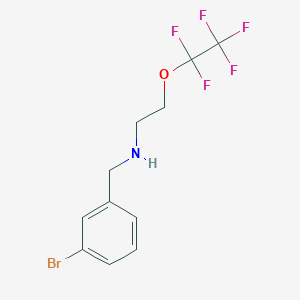![molecular formula C13H10ClN3OS B12118187 Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- CAS No. 327062-17-9](/img/structure/B12118187.png)
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- is a complex organic compound that features a thiazole ring, a cyano group, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and cyano groups. One common method involves the reaction of 2-aminothiazole with 3-chlorobenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with cyanoacetic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(3-chlorophenyl)-: Similar structure but lacks the thiazole and cyano groups.
Acetamide, N-(4-chlorophenyl)-: Similar structure but with the chlorine atom in a different position.
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide: Contains a dimethoxyphenyl group instead of the thiazole and cyano groups.
Uniqueness
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- is unique due to the presence of the thiazole ring and cyano group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
327062-17-9 |
|---|---|
Fórmula molecular |
C13H10ClN3OS |
Peso molecular |
291.76 g/mol |
Nombre IUPAC |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-3-1-2-9(6-10)7-11-8-16-13(19-11)17-12(18)4-5-15/h1-3,6,8H,4,7H2,(H,16,17,18) |
Clave InChI |
BNINHSVOIVKBIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)



![2,2,2-trifluoro-N-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide](/img/structure/B12118132.png)
![2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B12118144.png)

![5,6-Dihydro-benzo[h]quinazoline-2,4-diamine](/img/structure/B12118152.png)



![3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12118179.png)
![4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12118186.png)

